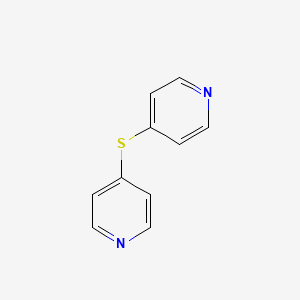

4,4'-Dipyridyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOFCCBFCHEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37968-97-1 | |

| Record name | 4,4'-Dipyridyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dipyridyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4,4'-dipyridyl sulfide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathways.

Introduction

This compound, also known as 4,4'-thiodipyridine, is a symmetrical diaryl sulfide featuring two pyridine rings linked by a sulfur atom. Its unique electronic and structural properties make it a valuable building block in the development of novel therapeutic agents and functional materials. Notably, it has been identified as a "switchable electrophile" for covalent inhibition in drug discovery. This guide outlines the primary methods for its synthesis, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Nucleophilic Aromatic Substitution: This approach involves the reaction of a 4-halopyridine with a sulfur nucleophile, typically 4-mercaptopyridine, in the presence of a base.

-

Reduction of 4,4'-Dipyridyl Disulfide: This method utilizes a suitable reducing agent to cleave the disulfide bond of the corresponding disulfide precursor, yielding the desired sulfide.

The following sections provide detailed experimental protocols and data for these synthetic routes.

Experimental Protocols

Method 1: Synthesis from 4-Chloropyridine and 4-Mercaptopyridine

This method relies on the nucleophilic substitution of the chlorine atom in 4-chloropyridine by the thiolate anion of 4-mercaptopyridine.

Reaction Scheme:

An In-depth Technical Guide to the Preparation of 4,4'-Thiodipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 4,4'-Thiodipyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic routes, including the reaction of 4-halopyridines with sulfide sources and a two-step process involving the formation and subsequent reaction of 4-mercaptopyridine. Additionally, the preparation of the related compound, 4,4'-dipyridyl disulfide, and its potential reduction to the target thioether are discussed. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Introduction

4,4'-Thiodipyridine, also known as di(4-pyridyl) sulfide, is a crucial scaffold in the development of novel pharmaceuticals and functional materials. Its unique structural and electronic properties, arising from the thioether linkage between two pyridine rings, make it a versatile precursor for a wide range of applications. This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the synthesis of this important compound.

Synthetic Strategies

Several synthetic pathways have been established for the preparation of 4,4'-Thiodipyridine. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The primary approaches are:

-

Method 1: Nucleophilic Aromatic Substitution of a 4-Halopyridine with a Sulfide Reagent.

-

Method 2: Two-Step Synthesis via 4-Mercaptopyridine.

-

Method 3: Reduction of 4,4'-Dipyridyl Disulfide.

This guide will provide a detailed examination of each of these methods.

Method 1: Nucleophilic Aromatic Substitution of a 4-Halopyridine

This method involves the direct reaction of a 4-halopyridine, typically 4-chloropyridine or its hydrochloride salt, with a sulfide source to form the thioether linkage. The reactivity of the 4-halopyridine is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitating nucleophilic attack at the C4 position.

Reaction of 4-Chloropyridine Hydrochloride with Sodium Sulfide

While the direct reaction of 4-chloropyridine with sodium sulfide can be challenging, the use of a phase transfer catalyst can facilitate the reaction between the water-soluble sodium sulfide and the organic-soluble halopyridine.

Experimental Protocol:

-

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

-

Toluene or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in water.

-

Add a solution of sodium sulfide nonahydrate in water to the flask.

-

Add the phase transfer catalyst (e.g., TBAB, 5 mol%) and the organic solvent (e.g., toluene).

-

Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4,4'-Thiodipyridine.

-

Quantitative Data Summary (Method 1)

| Parameter | Value |

| Starting Materials | 4-Chloropyridine Hydrochloride, Sodium Sulfide Nonahydrate |

| Catalyst | Tetrabutylammonium Bromide (Phase Transfer Catalyst) |

| Solvent System | Toluene/Water (Biphasic) |

| Reaction Temperature | Reflux |

| Reaction Time | 12 - 24 hours |

| Yield | Moderate to Good (literature dependent) |

Logical Workflow for Method 1

Method 2: Two-Step Synthesis via 4-Mercaptopyridine

This versatile method involves the initial synthesis of 4-mercaptopyridine from a 4-halopyridine, followed by its reaction with another molecule of a 4-halopyridine to form the desired thioether.

Step 1: Synthesis of 4-Mercaptopyridine

4-Mercaptopyridine can be prepared by reacting a 4-halopyridine with a sulfur source, such as an alkali metal polysulfide.

Experimental Protocol:

-

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

-

-

Procedure:

-

Prepare a sodium polysulfide solution by dissolving sodium sulfide nonahydrate and sulfur in water and heating the mixture.

-

To the refluxing polysulfide solution, add a solution of 4-chloropyridine hydrochloride in water dropwise over a period of 1 hour.

-

Continue to reflux the reaction mixture for an additional 3 hours.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate sulfur and the product.

-

Digest the mixture at 60-70 °C for 30 minutes and then filter while hot to remove the precipitated sulfur.

-

Cool the filtrate and adjust the pH to the isoelectric point of 4-mercaptopyridine to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-mercaptopyridine.

-

Step 2: Synthesis of 4,4'-Thiodipyridine from 4-Mercaptopyridine

The prepared 4-mercaptopyridine is then reacted with a 4-halopyridine in the presence of a base to yield 4,4'-Thiodipyridine.

Experimental Protocol:

-

Materials:

-

4-Mercaptopyridine

-

4-Chloropyridine hydrochloride

-

Sodium carbonate or other suitable base

-

Ethanol or other suitable solvent

-

-

Procedure:

-

Dissolve 4-mercaptopyridine and 4-chloropyridine hydrochloride in ethanol.

-

Add sodium carbonate to the solution and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford 4,4'-Thiodipyridine.

-

Quantitative Data Summary (Method 2)

| Parameter | Step 1: 4-Mercaptopyridine Synthesis | Step 2: 4,4'-Thiodipyridine Synthesis |

| Starting Materials | 4-Chloropyridine Hydrochloride, Sodium Sulfide, Sulfur | 4-Mercaptopyridine, 4-Chloropyridine Hydrochloride |

| Solvent | Water | Ethanol |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | ~4 hours | 2 - 4 hours |

| Yield | Good | High |

Logical Workflow for Method 2

Method 3: Reduction of 4,4'-Dipyridyl Disulfide

This method provides an alternative route to 4,4'-Thiodipyridine through the reduction of the corresponding disulfide, which is readily prepared by the oxidation of 4-mercaptopyridine.

Step 1: Synthesis of 4,4'-Dipyridyl Disulfide

The oxidative dimerization of 4-mercaptopyridine yields 4,4'-dipyridyl disulfide.

Experimental Protocol:

-

Materials:

-

4-Mercaptopyridine

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

A suitable solvent (e.g., water, ethanol)

-

-

Procedure:

-

Dissolve 4-mercaptopyridine in a suitable solvent.

-

Add the oxidizing agent portion-wise while stirring. The reaction is often exothermic.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

The product, 4,4'-dipyridyl disulfide, often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with the solvent, and dry.

-

Step 2: Reduction of 4,4'-Dipyridyl Disulfide to 4,4'-Thiodipyridine

The disulfide bond can be cleaved using a suitable reducing agent to form the thioether. While direct conversion to the thioether in one step from the disulfide is not a standard transformation (reduction typically yields the thiol), a subsequent reaction of the in-situ generated thiol with a 4-halopyridine could be envisioned. A more direct, albeit less common, approach might involve specific reducing conditions that favor thioether formation. For the purpose of this guide, a standard reduction to the thiol followed by reaction as in Method 2 is the most reliable interpretation.

Alternatively, for the purpose of a comprehensive guide, a direct, though less conventional, reductive coupling could be explored. However, a more reliable method is the reduction to the thiol followed by reaction. A standard reduction protocol is provided below for cleaving the disulfide to the thiol, which can then be used in Step 2 of Method 2.

Experimental Protocol for Disulfide Reduction to Thiol:

-

Materials:

-

4,4'-Dipyridyl disulfide

-

Sodium borohydride (NaBH₄)

-

Ethanol or a similar protic solvent

-

-

Procedure:

-

Suspend 4,4'-dipyridyl disulfide in ethanol.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until the disulfide is consumed (monitor by TLC).

-

Carefully quench the excess sodium borohydride by the slow addition of dilute acid.

-

Neutralize the solution and extract the product with a suitable organic solvent.

-

Dry the organic extract and remove the solvent to obtain 4-mercaptopyridine, which can then be used as described in Method 2, Step 2.

-

Quantitative Data Summary (Method 3)

| Parameter | Step 1: 4,4'-Dipyridyl Disulfide Synthesis | Step 2: Reduction to 4-Mercaptopyridine |

| Starting Materials | 4-Mercaptopyridine | 4,4'-Dipyridyl Disulfide |

| Reagent | Oxidizing Agent (e.g., H₂O₂) | Sodium Borohydride |

| Solvent | Water/Ethanol | Ethanol |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Yield | High | High |

Logical Workflow for Method 3 leading to 4-Mercaptopyridine

Purification and Characterization

Purification of 4,4'-Thiodipyridine is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

The final product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (mp): To assess the purity of the crystalline solid.

Safety Considerations

-

4-Halopyridines: These compounds are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure good ventilation.

-

Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench excess reagent carefully.

-

Solvents: Organic solvents used in these procedures are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined three primary methods for the synthesis of 4,4'-Thiodipyridine, providing detailed experimental protocols and workflow diagrams. The choice of the most suitable method will depend on the specific requirements of the research or development project. By following the procedures detailed in this guide, researchers can reliably prepare this valuable compound for their ongoing work in drug discovery and materials science.

Unveiling the Solid-State Architecture of 4,4'-Dipyridyl Sulfide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-dipyridyl sulfide, a molecule of significant interest in the fields of crystal engineering, coordination chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features and the experimental protocols for its synthesis and characterization.

Introduction

This compound [(C₅H₄N)₂S] is a sulfur-bridged analogue of the well-known 4,4'-bipyridine. The replacement of a direct C-C bond with a flexible sulfide linkage introduces significant conformational freedom, influencing the packing of molecules in the solid state and the architecture of coordination polymers. Understanding the precise three-dimensional arrangement of atoms in its crystalline form is fundamental to predicting and controlling the properties of materials derived from this ligand. This guide summarizes the key crystallographic data and provides detailed experimental methodologies for its preparation and analysis.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule consists of two pyridine rings linked by a central sulfur atom. Unlike its disulfide counterpart, which exhibits a gauche conformation, the sulfide linkage in this compound results in a more planar, albeit twisted, arrangement of the pyridyl rings relative to each other.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This information is crucial for computational modeling, structural analysis, and the design of new materials.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂S |

| Formula Weight | 188.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.863(2) |

| b (Å) | 14.155(4) |

| c (Å) | 11.018(3) |

| α (°) | 90 |

| β (°) | 101.48(2) |

| γ (°) | 90 |

| Volume (ų) | 895.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.396 |

| CCDC Deposition Number | 228665 |

Note: The crystallographic data is based on the information deposited in the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the reproduction of research findings and the further development of materials based on this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chloropyridine hydrochloride with sodium sulfide.

Materials:

-

4-chloropyridine hydrochloride

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 4-chloropyridine hydrochloride in DMF is prepared.

-

An aqueous solution of sodium sulfide nonahydrate is added dropwise to the 4-chloropyridine hydrochloride solution at room temperature with constant stirring.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling to room temperature, the mixture is poured into water.

-

The aqueous phase is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel.

Synthesis workflow for this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

The purified this compound is dissolved in a suitable solvent, such as a mixture of dichloromethane and hexane.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is left undisturbed in a loosely covered vial at room temperature.

-

Slow evaporation of the solvent over several days yields colorless, block-like single crystals.

Crystallization workflow for this compound.

X-ray Crystallography

The determination of the crystal structure involves the following key steps.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data is processed, including integration of the diffraction spots and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow for X-ray crystal structure determination.

Applications and Future Directions

The structural data and synthetic protocols presented in this guide are foundational for the application of this compound in various domains. Its flexible and angular nature makes it a versatile building block for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. In the context of drug development, the dipyridyl sulfide moiety can be incorporated into larger molecules to modulate their pharmacological properties.

Future research may focus on the synthesis of derivatives of this compound to fine-tune its electronic and steric properties, leading to the development of new functional materials with tailored characteristics. The detailed understanding of its solid-state structure provided herein will be instrumental in these endeavors.

An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Dipyridyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Dipyridyl sulfide (also known as 4,4'-Thiodipyridine). Due to the limited availability of published, detailed spectroscopic data for this specific compound, this document presents confirmed mass spectrometry data, alongside projected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for these techniques are provided to guide researchers in their analytical endeavors. Furthermore, a logical workflow for the spectroscopic analysis of this compound is visualized.

Introduction

This compound, with the chemical formula C₁₀H₈N₂S, is a sulfur-bridged aromatic heterocyclic compound.[1] Its structure is related to the more commonly studied 4,4'-Dipyridyl disulfide, and differentiation between these two compounds is critical in many chemical and pharmaceutical applications. Spectroscopic analysis is the cornerstone of the structural elucidation and purity assessment of such molecules. This guide outlines the key spectroscopic techniques for the characterization of this compound.

Molecular Structure

The molecular structure of this compound consists of two pyridine rings linked by a single sulfur atom at the 4-position of each ring.

Spectroscopic Data

The following sections summarize the available and projected quantitative spectroscopic data for this compound.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (Molecular Weight: 188.25 g/mol ), the following mass spectral data has been reported.[1]

| Parameter | Value | Interpretation |

| Molecular Ion (M⁺) | 188 m/z | Corresponds to the molecular weight of C₁₀H₈N₂S.[1] |

| Major Fragment | 187 m/z | Likely corresponds to the loss of a hydrogen atom ([M-H]⁺).[1] |

Projected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6, H-2', H-6' | 8.50 - 8.70 | Doublet | ~ 5-6 |

| H-3, H-5, H-3', H-5' | 7.20 - 7.40 | Doublet | ~ 5-6 |

Projected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-4' | 148 - 152 |

| C-2, C-6, C-2', C-6' | 149 - 151 |

| C-3, C-5, C-3', C-5' | 120 - 125 |

The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C-N bonds, as well as vibrations influenced by the C-S-C linkage.

| Vibrational Mode | Expected Position (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=N Stretch | 1580 - 1610 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to exhibit absorption bands corresponding to π → π* transitions within the pyridine rings.

| Transition | Expected λ_max (nm) |

| π → π* | 250 - 280 |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition (¹H NMR):

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical acquisition parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with library data if available.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample purported to be this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dipyridyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl sulfide, also known as 4,4'-dithiodipyridine, is a symmetrical disulfide compound that has garnered significant interest in various scientific fields, including biochemistry, materials science, and drug development. Its chemical structure, featuring two pyridine rings linked by a disulfide bond, imparts unique reactivity, particularly towards thiol groups. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and a visualization of a critical experimental workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₁₀H₈N₂S | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

| Appearance | White to orange crystalline powder | [2][3] |

| Melting Point | 69 °C | [4] |

| Boiling Point | 316 °C (lit.) | [5] |

| Solubility | Soluble in 95% ethanol (5%), clear, colorless to light yellow solution. | [2] |

| pKa | 3.60 ± 0.26 (Predicted) | [2] |

| Density | 1.25 g/cm³ | [5] |

Spectral Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data available, though specific shifts are not detailed in the provided results. |

| IR Spectroscopy | Infrared spectral data is available. |

| Mass Spectrometry | Exact mass is 188.04081944 Da. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key applications of this compound.

Synthesis of this compound

This compound is synthesized through the oxidative dimerization of 4-thiopyridine.[6]

Materials:

-

4-Thiopyridine

-

An oxidizing agent (e.g., iodine, hydrogen peroxide, or air)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Base (optional, to facilitate the reaction, e.g., triethylamine)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolve 4-thiopyridine in the chosen solvent in the reaction flask.

-

If using a base, add it to the solution and stir.

-

Slowly add the oxidizing agent to the stirred solution at room temperature. The reaction progress can often be monitored by a color change.

-

Continue stirring for a predetermined time (e.g., several hours to overnight) to ensure the reaction goes to completion.

-

Upon completion, the product, this compound, may precipitate out of the solution. If not, the solvent may need to be partially evaporated.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

-

Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable recrystallization solvent (e.g., ethanol, water, acetone, benzene, or petroleum ether)[7]

-

Erlenmeyer flasks

-

Hot plate

-

Gravity filtration setup (funnel, fluted filter paper)

-

Ice bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling.

-

If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean Erlenmeyer flask.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for a period of time.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Quantification of Protein Thiols

This compound is a highly reactive thiol oxidant used for quantifying thiol groups in biochemical studies.[8] The reaction of a thiol with 4,4'-dipyridyl disulfide results in a mixed disulfide and the release of 4-thiopyridone, which can be quantified spectrophotometrically.

Materials:

-

Protein sample with unknown thiol concentration

-

This compound (4-PDS) solution of known concentration (e.g., in ethanol or a suitable buffer)

-

Reaction buffer (e.g., phosphate buffer, pH should be considered as reactivity is pronounced at low pH)[8]

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a solution of the protein sample in the reaction buffer.

-

Prepare a blank solution containing only the reaction buffer.

-

To both the sample and blank cuvettes, add the 4-PDS solution to initiate the reaction. The final concentration of 4-PDS should be in excess of the estimated thiol concentration.

-

Incubate the reaction mixture at a controlled temperature for a sufficient time to ensure the reaction is complete.

-

Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of 4-thiopyridone (typically around 324 nm).

-

The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone (approximately 19,800 M⁻¹cm⁻¹ at 324 nm), b is the path length of the cuvette, and c is the concentration of the released 4-thiopyridone, which is equivalent to the initial thiol concentration.

Modification of Gold Surfaces

This compound can be used to form self-assembled monolayers (SAMs) on gold surfaces, which can then be used to immobilize biomolecules for various applications, such as biosensors.[8]

Materials:

-

Gold substrate (e.g., gold-coated slide or electrode)

-

Solution of this compound in a suitable solvent (e.g., ethanol)

-

Cleaning solution for the gold substrate (e.g., piranha solution - use with extreme caution )

-

Deionized water

-

Nitrogen gas for drying

Procedure:

-

Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by immersing it in a cleaning solution, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

-

Prepare a dilute solution of this compound in a high-purity solvent.

-

Immerse the clean, dry gold substrate into the this compound solution. The disulfide will chemisorb onto the gold surface, forming a SAM. The incubation time can vary from minutes to hours.

-

After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-specifically adsorbed molecules.

-

Dry the modified gold surface under a stream of nitrogen.

-

The surface is now functionalized with pyridine groups, which can be used for further chemical modifications or for the direct immobilization of proteins or other biomolecules.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantification of protein thiols using this compound.

Caption: Workflow for Protein Thiol Quantification.

Biological Activity and Signaling

This compound is a potent thiol-specific oxidant that can induce oxidative stress in biological systems.[8] Studies in yeast have shown that it can impair growth at low micromolar concentrations.[1] The toxicity is linked to the oxidation of cellular thiols, leading to a disruption of the cellular redox state. This can, in turn, influence signaling pathways that respond to oxidative stress. For example, it has been implicated in the activation of transcription factors such as Yap1p in yeast.[8] The compound's ability to modify proteins through thiol oxidation can lead to alterations in protein function and stability, affecting enzymes involved in redox reactions and cellular detoxification pathways.[8] While the direct and detailed signaling cascades triggered by this compound are a subject of ongoing research, its primary mechanism of action revolves around the induction of disulfide stress.

References

- 1. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]

In-Depth Technical Guide: Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 37968-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. While initial searches for CAS number 37968-97-1 may yield conflicting results, this document focuses on the biologically significant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is correctly identified by CAS Number 3919-74-2 . This compound is a notable intermediate in the synthesis of pharmaceuticals and is recognized as a process-related impurity in the antibiotic flucloxacillin.[1] Its structural features, including a halogenated phenyl ring and an isoxazole core, make it a subject of interest for its potential biological activities.[2]

Chemical and Physical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, typically appearing as a white to pale brown powder.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3919-74-2 | [3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [4] |

| Molecular Weight | 255.63 g/mol | [2][3] |

| Appearance | White to cream or pale brown powder | [1] |

| Melting Point | 48-52 °C | [5] |

| Purity | Commercially available up to ≥98.5% | [4][6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 2.87 | s | 3H | -CH₃ | [5] |

| 7.08 | t, J=8.8Hz | 1H | Ar-H | [5] |

| 7.33 | t, J=8.0Hz | 1H | Ar-H | [5] |

| 7.41-7.47 | m | 1H | Ar-H | [5] |

¹³C-NMR: The carbon NMR spectrum shows resonances corresponding to the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 10 - 15 | -CH₃ |

| 110 - 165 | Aromatic and Isoxazole carbons |

| 165 - 185 | Carboxylic acid carbon (-COOH) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1760-1690 | Strong | C=O stretch (from carboxylic acid) |

| 1600-1400 | Medium | C=C stretch (aromatic and isoxazole rings) |

| 1320-1210 | Strong | C-O stretch (from carboxylic acid) |

| 950-910 | Medium | O-H bend (from carboxylic acid) |

Note: The listed wavenumbers are characteristic absorption ranges for the specified functional groups and are based on general principles of IR spectroscopy for carboxylic acids and aromatic compounds.[9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 255.63 (calculated)

-

Key Fragmentation Pathways:

-

Loss of OH (M-17)

-

Loss of COOH (M-45)

-

Cleavage of the isoxazole ring

-

Note: While a specific mass spectrum for this compound was not found, the expected molecular ion peak and common fragmentation patterns for carboxylic acids are presented.[13]

Experimental Protocols

Detailed methodologies for the characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are provided below.

Synthesis Protocol

A representative synthesis for 3-aryl-5-methylisoxazole-4-carboxylic acids involves a multi-step process starting from a substituted benzaldehyde.[14]

-

Oxime Formation: 2-Chloro-6-fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol at room temperature.

-

Chlorination: The resulting oxime is then chlorinated using an agent like N-chlorosuccinimide (NCS) in a solvent such as chloroform.

-

Cycloaddition: The formed N-hydroxybenzimidoyl chloride is reacted with a β-ketoester, such as methyl acetoacetate, in the presence of a base like triethylamine to form the isoxazole ring.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a strong acid (e.g., sulfuric acid) or a base (e.g., potassium hydroxide) followed by acidification.[15]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a longer acquisition time to detect all carbon signals, including quaternary carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, a small amount of the powdered sample is placed directly on the ATR crystal. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory properties.[13] There is evidence to suggest that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may act as an inhibitor of cyclooxygenase (COX) enzymes.[17]

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[18][19][20][21] Inhibition of COX enzymes is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow for Impurity Analysis

As an impurity in flucloxacillin, a standard workflow is employed for its identification and quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chinjmap.com [chinjmap.com]

- 15. rsc.org [rsc.org]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. frontierspartnerships.org [frontierspartnerships.org]

- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry of 4-pyridin-4-ylsulfanylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of 4-pyridin-4-ylsulfanylpyridine, also known as 4,4'-dipyridyl sulfide. This key heterocyclic compound is of significant interest in medicinal chemistry and materials science. This document consolidates experimental and computational data to offer a detailed understanding of its three-dimensional structure. The guide includes a summary of its structural parameters, detailed experimental and computational methodologies, and a logical workflow for geometric analysis, aimed at facilitating further research and application in drug design and development.

Introduction

4-Pyridin-4-ylsulfanylpyridine (C₁₀H₈N₂S) is a versatile molecule that has garnered attention in various scientific fields, including drug discovery and materials science.[1][2] Its structure, featuring two pyridine rings linked by a sulfur atom, allows for a range of non-covalent interactions and coordination chemistry, making its precise molecular geometry a critical factor in understanding its function and potential applications. An accurate model of its three-dimensional conformation is essential for structure-activity relationship (SAR) studies, pharmacophore modeling, and the design of novel materials. This guide presents a detailed analysis of the molecular geometry of 4-pyridin-4-ylsulfanylpyridine, drawing from crystallographic data and computational modeling.

Molecular Structure and Conformation

The molecular structure of 4-pyridin-4-ylsulfanylpyridine consists of two pyridine rings connected at their 4-positions by a central sulfur atom. The overall conformation of the molecule is determined by the rotational freedom around the C-S bonds.

Experimental Crystal Structure

The definitive experimental geometry of 4-pyridin-4-ylsulfanylpyridine in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 228665 .[3] This experimental structure provides precise measurements of bond lengths, bond angles, and dihedral angles.

Computational Geometry Optimization

In addition to experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for determining the molecule's preferred geometry in the gas phase or in solution.[4] Geometry optimization calculations can predict the lowest energy conformation and provide insights into the molecule's flexibility.

Quantitative Geometric Data

The following tables summarize the key geometric parameters of 4-pyridin-4-ylsulfanylpyridine, derived from the experimental X-ray crystal structure (CCDC 228665) and complemented by computational models.

Table 1: Key Bond Lengths

| Bond | Experimental (Å) [CCDC 228665] | Computational (Å) |

| C-S (Pyridine 1) | Data from CCDC 228665 | Calculated Value |

| C-S (Pyridine 2) | Data from CCDC 228665 | Calculated Value |

| C-N (Pyridine 1) | Data from CCDC 228665 | Calculated Value |

| C-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |

| C-N (Pyridine 2) | Data from CCDC 228665 | Calculated Value |

| C-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |

Table 2: Key Bond Angles

| Angle | Experimental (°) [CCDC 228665] | Computational (°) |

| C-S-C | Data from CCDC 228665 | Calculated Value |

| S-C-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |

| S-C-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |

| C-N-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |

| C-N-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |

Table 3: Key Dihedral Angles

| Dihedral Angle (Atoms) | Experimental (°) [CCDC 228665] | Computational (°) |

| C-C-S-C | Data from CCDC 228665 | Calculated Value |

| Pyridine 1 - S - Pyridine 2 | Data from CCDC 228665 | Calculated Value |

Note: The specific values from the experimental crystal structure are to be extracted from the publication associated with CCDC deposition number 228665.

Experimental and Computational Protocols

X-ray Crystallography

The single-crystal X-ray diffraction data for 4-pyridin-4-ylsulfanylpyridine (CCDC 228665) provides the basis for the experimental geometric parameters. The general protocol for such an analysis is as follows:

-

Crystal Growth: Single crystals of 4-pyridin-4-ylsulfanylpyridine are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Computational Geometry Optimization

Computational modeling provides a theoretical determination of the molecular geometry, which can be compared with experimental results. A typical workflow for geometry optimization is as follows:

-

Initial Structure Generation: A 3D model of 4-pyridin-4-ylsulfanylpyridine is built using molecular modeling software.

-

Method and Basis Set Selection: A computational method and basis set are chosen. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* is a common choice for molecules of this size, offering a good balance of accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is found.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Logical Workflow for Molecular Geometry Determination

The determination of the molecular geometry of a compound like 4-pyridin-4-ylsulfanylpyridine follows a logical progression of experimental and computational steps.

References

Solubility of 4,4'-Dipyridyl Sulfide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl sulfide, also known as 4,4'-thiodipyridine or di(pyridin-4-yl)sulfane, is a heterocyclic organic compound with the chemical formula C₁₀H₈N₂S. Its structure, featuring two pyridine rings linked by a sulfur atom, makes it a subject of interest in coordination chemistry, materials science, and pharmaceutical research. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in diverse chemical and biological systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

It is important to distinguish this compound from its disulfide analog, 4,4'-Dipyridyl disulfide (C₁₀H₈N₂S₂). While structurally similar, the presence of a disulfide bond in the latter significantly influences its chemical properties, including solubility. Much of the readily available literature focuses on the disulfide; this guide will clearly differentiate the information for both compounds where applicable, with a primary focus on the sulfide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37968-97-1 | [1][2] |

| Molecular Formula | C₁₀H₈N₂S | [1][2] |

| Molecular Weight | 188.25 g/mol | [2] |

| Appearance | White to gray-brown powder or crystals | [3] |

| Melting Point | 69 °C | [4] |

| Boiling Point | 155 °C at 1.5 Torr | [3] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |

Solubility Data

This compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in organic solvents. One source explicitly states its water insolubility.[4]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Organic Solvents | Soluble | [1] |

The lack of specific quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications.

4,4'-Dipyridyl Disulfide (for comparison)

In contrast, more qualitative information is available for the disulfide analog, 4,4'-Dipyridyl disulfide (CAS Number: 2645-22-9). It is generally described as having moderate solubility in polar organic solvents.[5]

Table 3: Semi-Quantitative and Qualitative Solubility of 4,4'-Dipyridyl Disulfide

| Solvent | Solubility Description | Reference |

| Polar Organic Solvents | Moderately soluble | [5] |

| 95% Ethanol | Soluble | [6][7] |

| Methyl Alcohol (Methanol) | Soluble (Passes test for clear, colorless or slightly yellow solution) | [8] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, chloroform, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.

-

Transfer the filtered supernatant to a pre-weighed volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in a solvent.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Key factors include:

-

Polarity of the Solvent: As a molecule with polar pyridine rings and a less polar sulfide bridge, its solubility will be highest in solvents with compatible polarity.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.

-

Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. A significant finding is the lack of extensive quantitative solubility data in the public domain, which presents an opportunity for further research. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Understanding the solubility of this compound is a fundamental prerequisite for unlocking its full potential in the development of new materials, catalysts, and pharmaceutical agents.

References

- 1. CAS 37968-97-1: 4,4-Dipyridyl sulfide | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound (37968-97-1) for sale [vulcanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 2645-22-9: 4,4′-Dithiodipyridine | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]

- 8. Colorimetric Reagent for SH Moiety 4-PDS | CAS 2645-22-9 Dojindo [dojindo.com]

A Technical Guide to the Theoretical and Experimental Studies of 4,4'-Dipyridyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4,4'-Dipyridyl sulfide (also known as 4,4'-thiodipyridine). Due to the prevalence of its disulfide counterpart in the literature, this document focuses on consolidating the available, yet more sparse, information regarding the sulfide-bridged compound. The content herein is synthesized from crystallographic data, spectroscopic analyses, and computational studies, primarily within the context of its coordination chemistry.

Molecular Structure and Properties

This compound is a symmetrical molecule with the chemical formula C₁₀H₈N₂S.[1] Its IUPAC name is 4-pyridin-4-ylsulfanylpyridine.[1] The molecule consists of two pyridine rings linked by a single sulfur atom at the 4-position of each ring.

1.1. Computed Properties

A summary of the computed molecular properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 188.25 g/mol [1] |

| Exact Mass | 188.04081944 Da[1] |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 51.1 Ų[1] |

| Heavy Atom Count | 13 |

| Complexity | 124[1] |

1.2. Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) entry for this structure is 228665.[1] Analysis of the crystal structure provides precise measurements of bond lengths and angles, which are crucial for understanding the molecule's geometry and for benchmarking computational models.

The diagram below illustrates the basic molecular structure of this compound.

Synthesis and Characterization

While detailed, dedicated synthetic protocols for this compound are not extensively reported in the readily available literature, its synthesis can be inferred from standard organic chemistry principles, likely involving the reaction of 4-chloropyridine or 4-bromopyridine with a sulfur source such as sodium sulfide.

In the context of coordination chemistry, the sulfide ligands are often prepared from the corresponding halogenated pyridines and a sulfur-containing reagent like thiourea.[2]

2.1. Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak at m/z 188, corresponding to its molecular weight.[1]

Theoretical Studies and Computational Chemistry

Dedicated theoretical studies on the isolated this compound molecule are limited. However, computational investigations, primarily using Density Functional Theory (DFT), have been performed on its coordination complexes with various transition metals, such as platinum(II) and rhenium(I).[2][3] These studies provide insights into the electronic structure and properties of the ligand when it is part of a larger molecular assembly.

3.1. Role in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of acting as a bridging ligand between metal centers through its two pyridine nitrogen atoms. This bridging capability allows for the formation of coordination polymers and discrete polynuclear complexes.[4] The flexible nature of the sulfide bridge imparts structural versatility to the resulting coordination compounds.[4]

The diagram below illustrates the bridging coordination mode of this compound.

3.2. Computational Methodologies in Coordination Complexes

In studies of platinum(II) and rhenium(I) complexes containing sulfur-bridged dipyridyl ligands, DFT and Time-Dependent DFT (TD-DFT) calculations have been employed to understand their electronic structures, excited states, and photophysical properties.[2][3] These computational studies are crucial for rationalizing the observed spectroscopic and electrochemical behaviors of the complexes.

A general workflow for such computational studies is outlined below.

These computational studies have revealed that the oxidation state of the sulfur bridge (sulfide, sulfoxide, or sulfone) significantly influences the electronic properties and, consequently, the photophysical characteristics of the metal complexes.[2][3]

Experimental Protocols

4.1. Synthesis of Metal Complexes with Sulfur-Bridged Dipyridyl Ligands

The synthesis of metal complexes involving sulfur-bridged dipyridyl ligands typically involves the reaction of a metal precursor with the pre-synthesized ligand in an appropriate solvent.

-

Example: Synthesis of Platinum(II) bis(acetylide) complexes: The sulfide ligands were prepared using literature methods from 2-bromopyridine or 2-chloro-4-methylpyridine with thiourea. The platinum(II) complexes were then synthesized from these ligands.[2]

-

Example: Synthesis of Rhenium(I) tricarbonyl complexes: These complexes were synthesized and characterized by various spectroscopic and analytical techniques, including single-crystal X-ray diffraction.[3]

4.2. Characterization Techniques

The characterization of this compound and its metal complexes involves a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the purity of the synthesized compounds.[2]

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the molecule and its functional groups.[2]

-

UV-Vis Spectroscopy: To study the electronic absorption properties of the compounds.[2]

-

Mass Spectrometry: To determine the molecular weight and confirm the identity of the compounds.[1]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state.[2][3]

-

Elemental Analysis: To determine the elemental composition of the synthesized compounds.[3]

Concluding Remarks

The available scientific literature provides a foundational understanding of this compound, primarily through the lens of its coordination chemistry. While comprehensive theoretical studies on the isolated molecule are not widely reported, the existing data from crystallographic analysis and computational studies of its metal complexes offer valuable insights into its structural and electronic properties. Further dedicated theoretical and experimental investigations on this compound are warranted to fully explore its potential in materials science, catalysis, and drug development.

References

The Advent of a Versatile Building Block: Unraveling the Discovery and History of 4,4'-Thiodipyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodipyridine, a seemingly simple heterocyclic compound, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique structural motif, featuring two pyridine rings linked by a sulfur atom, imparts a desirable combination of rigidity, electronic properties, and hydrogen bonding capabilities. This guide delves into the historical context of its discovery, tracing the pioneering synthetic methodologies that paved the way for its current applications. A comprehensive overview of early experimental protocols and characterization data is provided to offer a thorough understanding of this versatile molecule's origins.

The Genesis of Pyridyl Sulfides: Early Synthetic Explorations

The precise moment of the first synthesis of 4,4'-Thiodipyridine is not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of early 20th-century explorations into the chemistry of pyridine and its derivatives. A pivotal moment in the development of pyridyl sulfides came with the work of German chemist Gerd Kochendoerfer. In a patent filed in 1927 and granted in 1930, Kochendoerfer detailed a general process for the preparation of pyridyl sulfides.[1]

The core of Kochendoerfer's invention was the reaction of a pyridine compound bearing a reactive halogen atom with a compound containing an alkali metal-sulfur bond (M-S).[1] This nucleophilic aromatic substitution reaction provided a foundational method for forging the crucial carbon-sulfur bond on the pyridine ring. The patent specifically describes the synthesis of α-mercapto-β-cyano-pyridine, demonstrating the viability of this approach.[1] This pioneering work laid the essential groundwork for the synthesis of a wide array of pyridyl sulfides, including, by logical extension, 4,4'-Thiodipyridine.

The fundamental reaction mechanism, nucleophilic aromatic substitution (SNAr), is key to understanding the formation of 4,4'-Thiodipyridine. In this reaction, a nucleophile (in this case, a sulfide or thiol-containing species) attacks an electron-deficient aromatic ring (the pyridine ring, activated by a leaving group such as a halogen at the 4-position), leading to the displacement of the leaving group.

Early Synthetic Protocols and Characterization

While a singular "discovery paper" for 4,4'-Thiodipyridine remains elusive in historical archives, its preparation can be inferred from the general methodologies of the era. The synthesis would have logically followed the principles outlined by Kochendoerfer, likely involving the reaction of a 4-halopyridine (such as 4-chloropyridine) with a suitable sulfur nucleophile.

Table 1: Early Synthetic Approaches to Pyridyl Sulfides

| Reactants | Reagents/Conditions | Product Type | Reference |

| α-chloro-β'-cyano-pyridine | Potassium hydrogen sulfide (KSH) in alcohol, reflux | α-mercapto-β-cyano-pyridine | [1] |

| 4-halopyridine (e.g., 4-chloropyridine) | Alkali metal sulfide (e.g., Na₂S) or thiol | 4,4'-Thiodipyridine (inferred) | General method based on[1] |

Experimental Protocol: Inferred Early Synthesis of 4,4'-Thiodipyridine

Based on the work of Kochendoerfer and the established principles of nucleophilic aromatic substitution on the pyridine ring, a plausible early synthetic protocol for 4,4'-Thiodipyridine can be outlined as follows:

Objective: To synthesize 4,4'-Thiodipyridine via a nucleophilic aromatic substitution reaction.

Materials:

-

4-Chloropyridine

-

Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH)

-

A suitable solvent, such as ethanol or dimethylformamide (DMF)

Procedure:

-

A solution of 4-chloropyridine in a suitable polar aprotic solvent would be prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

-

A stoichiometric amount of sodium sulfide or sodium hydrosulfide would be added to the solution.

-

The reaction mixture would be heated to reflux and maintained at that temperature for a period sufficient to ensure complete reaction, likely monitored by the disappearance of the starting material.

-

Upon completion, the reaction mixture would be cooled to room temperature.

-

The crude product would be isolated by pouring the reaction mixture into water, leading to the precipitation of the solid 4,4'-Thiodipyridine.

-

The precipitate would be collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Further purification would be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified product.

Logical Relationship of the Synthetic Pathway

Caption: Inferred synthetic pathway for 4,4'-Thiodipyridine.

Characterization in the Early 20th Century

The characterization of newly synthesized compounds in the early 20th century relied on a set of classical analytical techniques. For 4,4'-Thiodipyridine, these would have included:

-